(E)-3-(4-(5-(4-(dimethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile
Description
This compound is a structurally complex molecule featuring a thiazolidinone core (4-oxo-4,5-dihydrothiazol-2-yl) substituted with a 4-(dimethylamino)benzylidene group at position 3. The (E)-configuration of the benzylidene moiety is critical for maintaining planar geometry, which may influence π-π stacking interactions in biological systems .
Properties
IUPAC Name |
3-[4-[(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-22(2)16-6-4-15(5-7-16)14-17-18(25)21-19(26-17)24-12-10-23(11-13-24)9-3-8-20/h4-7,14H,3,9-13H2,1-2H3/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFXMLDZFLITKR-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-(5-(4-(dimethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile is a complex organic compound with significant potential in pharmacology due to its diverse structural features. This compound incorporates a thiazole moiety, a piperazine ring, and a dimethylamino group, which are commonly associated with various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H23N5OS, with a molecular weight of 369.49 g/mol. Its structure includes:
- Thiazole ring : Often linked to antimicrobial and anticancer activities.
- Piperazine ring : Known for its central nervous system (CNS) effects.
- Dimethylamino group : Suggests potential interactions with neurotransmitter systems.
Antimicrobial Activity
Compounds similar to (E)-3-(4-(5-(4-(dimethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile have demonstrated antimicrobial properties. The thiazole structure is particularly noted for its efficacy against various bacterial strains. For instance, derivatives of thiazole have been shown to possess significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
CNS Activity
The presence of the dimethylamino group indicates that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Similar compounds have been investigated for their ability to modulate serotonin and dopamine pathways, leading to anxiolytic or antidepressant effects .
Anticancer Properties
Research indicates that thiazole and piperazine derivatives exhibit anticancer properties by inhibiting cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer) . The mechanism often involves the disruption of cell cycle progression and induction of oxidative stress.
Understanding the mechanism by which (E)-3-(4-(5-(4-(dimethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile exerts its biological effects is crucial for developing therapeutic applications. Interaction studies using molecular docking simulations suggest that this compound may bind to specific targets within cells, such as enzymes involved in metabolic pathways or receptors linked to neurotransmission .
Cytotoxicity Studies
Recent cytotoxicity assessments reveal that (E)-3-(4-(5-(4-(dimethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile exhibits selective toxicity towards cancer cells compared to normal cells. For instance, studies indicate that the half-maximal inhibitory concentration (IC50) values vary significantly across different cancer cell lines, suggesting a targeted action against malignant cells while sparing healthy tissues .
| Cell Line | IC50 Value (µg/mL) | Selectivity Index |
|---|---|---|
| Huh7 | 11.85 | 1.9 |
| MCF7 | 12.45 | 1.67 |
| A549 | 15.00 | 1.5 |
| hTERT-HPNE | >20 | - |
The selectivity index indicates that Huh7 and MCF7 cells are more sensitive to the compound's effects compared to normal pancreatic cells (hTERT-HPNE), highlighting its potential as an anticancer agent .
QSAR Studies
Quantitative structure–activity relationship (QSAR) studies suggest that modifications in the chemical structure can significantly influence biological activity. By analyzing various derivatives of compounds containing thiazole and piperazine moieties, researchers can predict the efficacy of new analogs based on their structural characteristics .
Comparison with Similar Compounds
Functional Group Impact
- Benzylidene vs.
- Thioxo vs. Oxo Groups: Pyrazole-thiazolidinones (e.g., compounds 3–11) replace the 4-oxo group with a thioxo moiety, significantly increasing lipophilicity (logP values ~2.5 vs. ~1.8 for oxo analogues) and altering hydrogen-bonding capacity .
Implications for Bioactivity
While specific biological data for the target compound are unavailable, structural comparisons suggest:
- Piperazine Linker : May improve solubility and membrane permeability compared to rigid hydrazone derivatives.
- Dimethylamino Group: Could enhance interactions with negatively charged biological targets (e.g., kinase ATP-binding pockets) versus non-polar diaryl groups in pyrazole-thiazolidinones.
- Nitrile Functionality: Potential metabolic liability (e.g., hydrolysis to carboxylic acid) compared to stable thioxo groups in analogues .
Q & A
Q. What are the standard synthetic protocols for preparing (E)-3-(4-(5-(4-(dimethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile?
The compound is synthesized via a multi-step process involving:
- Condensation reactions : Refluxing 4-(dimethylamino)benzaldehyde with a thiazolidinone precursor in glacial acetic acid, catalyzed by anhydrous sodium acetate, to form the benzylidene-thiazolidinone core .
- Piperazine coupling : Reacting the intermediate with a piperazine derivative under reflux conditions in ethanol or DMF/EtOH mixtures to incorporate the propanenitrile side chain .
- Purification : Recrystallization using ethanol or mixed solvents (e.g., DMF-EtOH) and monitoring purity via TLC with toluene/ethyl acetate/water (8.7:1.2:1.1) as the mobile phase .
Q. How is the structural identity of this compound confirmed after synthesis?
Key analytical methods include:
- Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., benzylidene CH=N at ~8.5 ppm) and carbon backbone. IR confirms functional groups (e.g., C=O at ~1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- Chromatography : Single-spot TLC and HPLC ensure purity (>95%) before further testing .
Q. What role does the piperazine moiety play in the compound’s physicochemical properties?
The piperazine group enhances solubility in polar solvents and facilitates interactions with biological targets (e.g., receptors or enzymes) via hydrogen bonding or π-π stacking. Its conformational flexibility also aids in optimizing pharmacokinetic properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the benzylidene-thiazolidinone intermediate?
Systematic optimization strategies include:
- Design of Experiments (DoE) : Varying parameters like temperature (80–120°C), solvent ratios (acetic acid vs. ethanol), and catalyst loading to identify optimal conditions .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer and reduce side reactions during reflux steps .
- In-line monitoring : Real-time TLC or HPLC analysis minimizes over-reaction and byproduct formation .
Q. How can researchers resolve discrepancies in biological activity data for this compound?
Contradictory results may arise from:
- Purity issues : Re-test after rigorous purification (e.g., flash chromatography or recrystallization) .
- Assay variability : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target engagement .
- Stereochemical considerations : Ensure the (E)-configuration of the benzylidene group via NOESY NMR, as geometric isomers exhibit divergent bioactivity .
Q. What strategies enhance the compound’s stability under physiological conditions?
- Formulation : Encapsulation in cyclodextrins or liposomes to protect hydrolytically labile groups (e.g., the 4-oxo-thiazole ring) .
- Structural analogs : Replace the 4-oxo group with bioisosteres (e.g., sulfone or amide) while retaining activity .
- pH adjustment : Buffered solutions (pH 6–7) prevent degradation of the dimethylamino group .
Q. How can structure-activity relationship (SAR) studies guide further modifications of this compound?
Focus on:
- Benzylidene substituents : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to modulate electronic effects and binding affinity .
- Thiazole ring modifications : Replace the 4-oxo group with a thioether or selenide to alter redox properties .
- Piperazine derivatives : Explore N-alkylation or incorporation of heterocycles (e.g., morpholine) to improve blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
